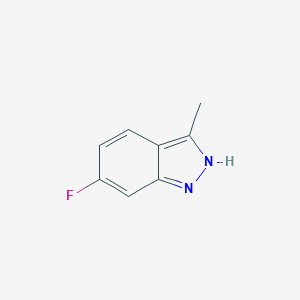

6-fluoro-3-methyl-1H-indazole

Beschreibung

The Indazole Scaffold as a Privileged Heterocyclic Motif in Chemical Sciences

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the field of drug discovery and development. mdpi.comijsrtjournal.comrroij.com Their structural diversity and capacity to interact with a wide range of biological targets make them invaluable building blocks in the design of new therapeutic agents. mdpi.comrroij.com Among the vast array of heterocyclic systems, the indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a "privileged structure" in medicinal chemistry. samipubco.comresearchgate.net This designation signifies its ability to bind to multiple, diverse biological targets, making it a versatile and highly valuable framework for drug development. samipubco.com

The significance of the indazole nucleus is underscored by its presence in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.govnih.gov This broad bioactivity has garnered considerable attention from medicinal chemists, leading to the synthesis and evaluation of a multitude of diversely substituted indazole derivatives. nih.govresearchgate.net The structural similarity of the indazole core to endogenous biomolecules, such as adenine (B156593) and guanine, is thought to contribute to its ability to interact with various biopolymers within living systems. researchgate.net Furthermore, the indazole scaffold is considered a valuable bioisostere of phenol, often exhibiting improved metabolic stability and lipophilicity. taylorfrancis.com

The versatility of the indazole framework is further demonstrated by its successful incorporation into several FDA-approved drugs, highlighting its clinical relevance. samipubco.comrsc.org Its favorable pharmacokinetic properties, including potential for good solubility and metabolic stability, contribute to its appeal as a central motif in the design of new drug candidates. samipubco.com The ongoing exploration of indazole derivatives continues to yield compounds with potent and selective activities against various therapeutic targets, solidifying the indazole scaffold's status as a cornerstone of modern medicinal chemistry. nih.govrsc.org

Significance of Halogenation and Alkyl Substitution on Indazole Frameworks

The biological activity and physicochemical properties of the indazole scaffold can be significantly modulated through the strategic introduction of various substituents. Among the most impactful modifications are halogenation and alkyl substitution, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Halogenation , the incorporation of halogen atoms such as fluorine, chlorine, or bromine, is a widely employed strategy in medicinal chemistry. mdpi.com The introduction of a halogen can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.commdpi.com For instance, halogenation can enhance membrane permeability, a crucial factor for oral drug absorption and for compounds targeting the central nervous system. researchgate.net

Specifically, the use of fluorine in drug design has become increasingly prevalent. bohrium.comacs.org The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong bonds with carbon, can confer several advantages. mdpi.combohrium.comacs.org Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and duration of action of a drug. mdpi.combohrium.com Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity or basicity (pKa) of nearby functional groups, which can impact a compound's solubility, permeability, and binding affinity to its target. bohrium.comacs.org The strategic placement of fluorine can also lead to enhanced binding interactions with target proteins through the formation of specific contacts, including halogen bonds. bohrium.comacs.org

Alkyl substitution , the addition of alkyl groups like a methyl group, also plays a critical role in refining the properties of indazole-based compounds. The size and nature of the alkyl group can influence the molecule's steric profile, which can affect its binding selectivity and potency. wuxibiology.com The position of alkylation on the indazole ring system is also crucial, as different regioisomers can exhibit distinct biological activities. wuxibiology.comnih.gov For example, studies have shown that N1 versus N2 alkylation of the indazole core can lead to compounds with significantly different potencies at their biological targets. nih.gov The interplay between the indazole core and its alkyl substituents can therefore be leveraged to fine-tune the pharmacological profile of a potential drug candidate.

The combination of halogenation and alkyl substitution on the indazole framework provides a powerful tool for medicinal chemists to optimize the properties of lead compounds, addressing challenges such as metabolic instability, poor permeability, and off-target effects.

Positioning of 6-Fluoro-3-methyl-1H-indazole within Contemporary Medicinal Chemistry and Organic Synthesis

The compound This compound represents a specific embodiment of the chemical principles discussed in the preceding sections. cymitquimica.comchemshuttle.comalfa-chemistry.com Its structure incorporates the privileged indazole scaffold, modified with both a fluorine atom at the 6-position and a methyl group at the 3-position. ontosight.aicsic.es This particular combination of functional groups positions the molecule as a valuable building block and a subject of interest in both medicinal chemistry and organic synthesis.

In the realm of medicinal chemistry , the presence of the fluorine atom suggests potential for enhanced metabolic stability and modulated physicochemical properties, as is often the case with fluorinated pharmaceuticals. mdpi.comnih.gov The methyl group at the 3-position can influence the molecule's interaction with biological targets. ontosight.ai Derivatives of 6-fluoro-1H-indazole, such as 6-fluoro-1H-indazole-3-carboxylic acid, have been utilized as intermediates in the synthesis of potential therapeutic agents, particularly in the areas of oncology and neurology. chemimpex.com The structural motifs present in this compound are found in compounds investigated for a range of biological activities, including anti-inflammatory and anticancer effects. ontosight.aibiotech-asia.org

From the perspective of organic synthesis , this compound serves as a useful intermediate for the creation of more complex molecules. chemicalbook.com The indazole core, along with its fluoro and methyl substituents, provides a versatile platform for further chemical modification. For instance, related compounds like 6-fluoro-3-iodo-1-methyl-1H-indazole are employed as key intermediates in the synthesis of novel compounds due to their selective reactivity in various coupling reactions. angenechemical.com The development of efficient synthetic routes to this compound and its derivatives is an active area of research, aiming to provide a reliable supply of this and related building blocks for drug discovery programs. chemicalbook.comgoogle.com

The strategic combination of the indazole scaffold with fluorine and methyl substituents in this compound makes it a compound of significant interest. Its potential to contribute to the development of new therapeutics and its utility as a synthetic intermediate ensure its continued relevance in the fields of medicinal chemistry and organic synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHZUSWLNCPZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442977 | |

| Record name | 6-fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159305-16-5 | |

| Record name | 6-Fluoro-3-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159305-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 6 Fluoro 3 Methyl 1h Indazole and Its Derivatives

Foundational Synthetic Routes to the Indazole Core

The construction of the fundamental indazole ring system can be achieved through several established synthetic pathways. These routes typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from appropriately substituted aryl precursors.

The most direct and widely utilized methods for synthesizing the indazole core involve the cyclization of functionalized aryl precursors. A primary strategy is the condensation of ortho-haloaryl aldehydes or ketones with hydrazine (B178648). nih.govchemicalbook.com Specifically, the reaction of o-fluorobenzaldehydes with hydrazine hydrate (B1144303) or its derivatives serves as a practical and common route to the indazole ring system. acs.org This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular nucleophilic aromatic substitution to yield the indazole.

To circumvent the use of hydrazine hydrate, which can pose safety risks, alternative reagents like tert-butyl carbazate (B1233558) have been employed. clockss.org The reaction of an o-fluorobenzaldehyde with tert-butyl carbazate, often under continuous-flow conditions at high temperatures, can produce the corresponding 1H-indazole. clockss.org The O-methyloximes of o-fluorobenzaldehydes have also been used in condensations with hydrazine to effectively eliminate competitive side reactions like the Wolf-Kishner reduction, which can occur when starting directly from the aldehyde. acs.org

Another significant cyclization approach is the copper-catalyzed intramolecular Ullmann reaction. This method involves the formation of a hydrazone from an ortho-haloaryl aldehyde and a hydrazine, which is then subjected to copper-mediated cyclization to form the N-N bond of the indazole ring. researchgate.net

A summary of representative cyclization reactions is presented below.

| Starting Material | Reagent(s) | Product Type | Typical Yield | Reference(s) |

| o-Fluorobenzaldehyde | Hydrazine Hydrate | 1H-Indazole | Moderate | acs.orgsmolecule.com |

| o-Fluorobenzaldehyde | tert-Butyl Carbazate | 1H-Indazole | Variable | clockss.org |

| o-Haloarylhydrazone | Copper Catalyst, Base | 1H-Indazole | Good | researchgate.net |

| 2-Alkynylaniline | NaNO₂, Acid | 3-Substituted 1H-Indazole | Good | chemicalbook.com |

Nitrosation reactions provide another classical avenue to the indazole core. The Jacobson and Huber method, a well-known example, involves the cyclization of N-nitroso-o-toluidines. google.com A more convenient variation of this approach starts with the corresponding N-acetyl derivative, o-acetotoluidide (B117453). orgsyn.org In this process, the o-acetotoluidide is treated with nitrous gases (generated from nitric acid and arsenic trioxide) in a mixture of acetic acid and acetic anhydride. orgsyn.org The resulting N-nitroso-o-acetotoluidide intermediate undergoes a rearrangement and subsequent cyclization to form the 1H-indazole. chemicalbook.comorgsyn.org

Direct nitrosation of substituted 2-methylacetanilides using an alkali metal nitrite (B80452), such as sodium nitrite, in the presence of a dehydrating agent like acetic anhydride, is also an effective method. google.com Controlling the acidity and temperature (typically 70-100 °C) is crucial for achieving good yields and preventing side reactions. google.com

Another protocol involves the diazotization of ortho-alkylanilines, such as o-toluidine, with sodium nitrite in an acidic medium, which leads to ring closure and the formation of the indazole ring. nih.govchemicalbook.com

Modern synthetic chemistry has introduced more advanced methods for indazole synthesis, including intramolecular C-H amination. These reactions offer novel bond-forming strategies that can be highly efficient. A notable example is the silver(I)-mediated intramolecular oxidative C-H amination of hydrazones. nih.govbohrium.comacs.org This method allows for the construction of a variety of 1H-indazoles, including those with substituents at the 3-position that are otherwise difficult to synthesize. acs.orgnih.gov The reaction is believed to proceed via an outer-sphere single electron transfer (SET) mediated by the Ag(I) oxidant. bohrium.comacs.org

Copper-promoted oxidative intramolecular C-H amination of hydrazones has also been developed as an effective alternative. researchgate.net Furthermore, palladium-catalyzed intramolecular amination of precursors like N-aryl-N-(o-bromobenzyl)-hydrazines represents another sophisticated approach to the indazole skeleton. nih.gov

| Method | Catalyst/Mediator | Precursor | Key Transformation | Reference(s) |

| Oxidative C-H Amination | Silver(I) salts | Arylhydrazones | Intramolecular C-N bond formation | nih.govbohrium.comacs.org |

| Oxidative C-H Amination | Copper salts | Arylhydrazones | Intramolecular C-N bond formation | researchgate.net |

| Ullmann-type Cyclization | Palladium/dppf | N-aryl-N-(o-bromobenzyl)-hydrazines | Intramolecular C-N bond formation | nih.gov |

Regioselective Synthesis of Fluoro-Substituted Indazoles

The synthesis of specifically substituted indazoles, such as 6-fluoro-3-methyl-1H-indazole, requires precise control over the regiochemistry of the reaction. This can be achieved either by introducing the fluorine atom at a specific position on a pre-existing ring or, more commonly, by constructing the indazole ring from a pre-fluorinated starting material.

Direct fluorination of the indazole ring offers a route to fluoro-substituted derivatives. Electrophilic fluorinating reagents are employed for this purpose. For instance, N-fluorobenzenesulfonimide (NFSI) has been used for the metal-free fluorination of 2H-indazoles in water, providing direct access to fluorinated indazole products. organic-chemistry.org The reaction is suggested to proceed through a radical-mediated pathway. organic-chemistry.org Another common electrophilic fluorinating agent, Selectfluor, has also been explored for the synthesis of fluoro-derivatives of 2H-indazoles. thieme-connect.de

An alternative, indirect strategy involves a nucleophilic aromatic substitution (SNAr) on a highly fluorinated precursor that is later converted into the indazole. For example, a 5-pentafluorophenyl-1,2,4-oxadiazole can undergo SNAr at the position corresponding to the future C-6 of the indazole, followed by an ANRORC-type (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement with hydrazine to yield the 6-substituted tetrafluoroindazole. researchgate.net

The most straightforward and widely employed strategy for the synthesis of this compound involves the cyclization of an aromatic precursor that already contains the fluorine atom at the desired position. smolecule.com A key starting material for this synthesis is 2',4'-difluoroacetophenone (B1293509). chemicalbook.com The reaction of 2',4'-difluoroacetophenone with hydrazine hydrate leads to a condensation-cyclization sequence. The hydrazine initially reacts with the ketone to form a hydrazone. Subsequently, an intramolecular nucleophilic aromatic substitution occurs, where the hydrazone nitrogen displaces the fluorine atom at the ortho-position (C-2') to form the indazole ring. The fluorine atom at the para-position (C-4') remains, becoming the C-6 fluoro substituent on the final indazole product.

This general strategy is applicable to a range of fluorinated precursors. The synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, for instance, was achieved starting from 2,3-difluorobenzoic acid, demonstrating how difluoro-substituted aromatics serve as versatile starting points for complex fluorinated indazoles. researchgate.net Similarly, the reaction between 2-acylcyclohexane-1,3-diones and 4-fluorophenylhydrazine hydrochloride has been used to produce fluorine-containing indazolones with high regioselectivity. researchgate.net

A scalable, three-step approach to a related compound, 5-bromo-4-fluoro-1-methyl-1H-indazole, was developed starting from an inexpensive trisubstituted benzene, which further underscores the utility of building the indazole ring from appropriately pre-functionalized and fluorinated aromatic precursors. thieme-connect.com

| Precursor | Reagent(s) | Product | Key Strategy | Reference(s) |

| 2',4'-Difluoroacetophenone | Hydrazine Hydrate | This compound | Cyclization of fluorinated ketone | chemicalbook.com |

| 2,3-Difluorobenzoic Acid | Multi-step sequence | 7-Fluoro-3-methyl-1H-indazole derivative | Cyclization of fluorinated carboxylic acid derivative | researchgate.net |

| 2-Acylcyclohexane-1,3-dione | 4-Fluorophenylhydrazine | Fluorine-containing indazolone | Cyclization with fluorinated hydrazine | researchgate.net |

| 2H-Indazole | N-Fluorobenzenesulfonimide (NFSI) | C-Fluoro-2H-indazole | Direct electrophilic fluorination | organic-chemistry.org |

Controlled Introduction of the Methyl Group at C-3

The presence and position of substituents on the indazole core are critical determinants of a molecule's biological activity and physicochemical properties. The methyl group at the C-3 position, in particular, is a common feature in many biologically active indazole derivatives. Its introduction can be achieved through various synthetic strategies, ranging from building the ring with the methyl group already incorporated to direct functionalization of a pre-existing indazole scaffold.

Strategies for Direct C-Methylation

Direct C-H functionalization represents a highly efficient and atom-economical approach in modern organic synthesis. For indazoles, direct methylation at the C-3 position is an area of ongoing research. While direct C-3 methylation is challenging, related functionalizations highlight the potential of this strategy. For instance, visible-light-promoted direct C-H functionalization has been successfully applied for the cyanomethylation of 2H-indazoles. acs.org In this method, an iridium-based photocatalyst facilitates the reaction between 2H-indazoles and bromoacetonitrile (B46782) under mild conditions, yielding C-3 cyanomethylated products in good yields. acs.org This approach demonstrates that the C-3 proton can be selectively targeted for functionalization, paving the way for the development of direct methylation protocols using similar photocatalytic or metal-catalyzed systems.

Synthetic Pathways Leading to 3-Methyl-1H-Indazoles

The most established and widely utilized methods for synthesizing 3-methyl-1H-indazoles involve the construction of the heterocyclic ring from acyclic precursors that already contain the required methyl group. A primary strategy is the cyclization of substituted 2-aminoacetophenones or related derivatives.

One classical and effective method involves the reaction of an appropriately substituted ortho-fluoro acetophenone (B1666503) with hydrazine. researchgate.net For example, the synthesis of 4,6-difluoro-3-methyl-1H-indazole is achieved by reacting 2',4',6'-trifluoroacetophenone (B1306031) with hydrazine, where the hydrazine displaces the ortho-fluorine atom and subsequently cyclizes to form the indazole ring with a 98% yield. researchgate.net This general approach is applicable to the synthesis of this compound, starting from a difluoro-acetophenone derivative.

Another common pathway begins with an acetophenone, which is first nitrated to introduce a nitro group ortho to the acetyl group. The resulting 2-nitroacetophenone is then reduced to 2-aminoacetophenone (B1585202). The final step involves a diazotization of the amino group followed by reductive cyclization to form the 3-methyl-1H-indazole ring. google.com A patent describes a process where 2-aminoacetophenone is treated with sodium nitrite in hydrochloric acid, followed by reduction with tin(II) chloride (SnCl₂), to yield 3-methyl-1H-indazole with a 90% yield. google.com

N-Alkylation and N-Functionalization Strategies for this compound

Functionalization of the nitrogen atoms of the indazole ring is a crucial step for modulating the pharmacological profile of indazole-based compounds. The indazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. nih.gov Therefore, developing selective functionalization techniques is of paramount importance.

Selective N1-Alkylation Techniques

Achieving high regioselectivity in the N-alkylation of indazoles is a significant synthetic challenge. The ratio of N1 to N2 alkylated products is highly dependent on the substrate's electronic and steric properties, the nature of the electrophile, the base, and the solvent used. nih.govbeilstein-journals.org

Research has shown that the choice of base and solvent system is critical for controlling the regioselectivity. For many indazole derivatives, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a nearly equal mixture of N1 and N2 isomers. dergipark.org.tr

In contrast, a highly selective and scalable methodology for N1-alkylation has been developed, which relies on thermodynamic control. nih.govrsc.org This procedure employs a strong base, sodium hydride (NaH), in a less polar solvent, tetrahydrofuran (B95107) (THF). beilstein-journals.org Under these conditions, the reaction favors the formation of the more thermodynamically stable N1-alkylated indazole. beilstein-journals.org This method has demonstrated excellent N1 selectivity (>99%) for a broad range of C-3 substituted indazoles and is robust enough for large-scale manufacturing. nih.govrsc.org The high selectivity is attributed to an equilibration process that favors the more stable N1 product over the kinetically formed N2 isomer. beilstein-journals.org

Synthesis of N-Substituted this compound Analogs

The synthesis of N-substituted analogs of this compound allows for extensive exploration of the structure-activity relationship (SAR). Using the selective N1-alkylation conditions described previously, a wide variety of functional groups can be introduced. The synthesis typically involves the deprotonation of this compound with a suitable base, followed by the addition of an alkylating or acylating agent. mdpi.com

For example, N-methylation can be achieved by reacting the indazole with a methylating agent like iodomethane (B122720) in the presence of a base. mdpi.com The synthesis of more complex analogs can be accomplished through multi-step sequences. In one approach, 3-iodo-indazole is first synthesized and then subjected to a palladium-catalyzed Suzuki coupling reaction with various arylboronic acids to create 3-aryl-1H-indazoles. mdpi.com Subsequent N-methylation provides the N-methyl-3-aryl-indazole derivatives. mdpi.com Similarly, Suzuki couplings can be used to introduce substituents at other positions, such as C7, on the indazole ring before or after N-alkylation to generate diverse analogs. nih.gov

Modern Catalytic and Green Chemistry Approaches in Indazole Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally benign methods for constructing heterocyclic scaffolds like indazoles. These modern approaches often rely on catalysis to achieve high yields and selectivity under milder conditions, minimizing waste and avoiding harsh reagents.

Transition-metal catalysis has emerged as a powerful tool for indazole synthesis. dntb.gov.ua Rhodium(III)-catalyzed reactions, for instance, have been used for the C-H activation and annulation of azobenzenes with various partners like sulfoxonium ylides to produce 2H-indazoles. acs.org Copper and palladium catalysts are also widely employed. Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides an efficient route to 1H-indazoles at lower temperatures and catalyst loadings than previous methods. mdpi.comnih.gov

In line with the principles of green chemistry, visible-light-promoted reactions are gaining prominence. These methods harness light energy to drive chemical transformations, often at room temperature. acs.org The visible-light-mediated heterodifunctionalization of alkynylazobenzenes, for example, provides access to 2H-indazole skeletons with perfect atom economy under mild conditions. acs.org

Metal-free synthesis is another key area of green chemistry. A metal-free method for the direct C-3 alkoxycarbonylation of 2H-indazoles using alkylcarbazates has been developed, which proceeds at room temperature and avoids the use of toxic metals and reagents. bohrium.com Furthermore, one-pot reactions that combine multiple synthetic steps into a single operation are being explored to improve efficiency and reduce waste. liskonchem.com

Compound List

Transition-Metal Catalyzed Reactions for Indazole Formation

Transition-metal catalysis has become an indispensable tool for the efficient construction of the indazole nucleus, often enabling reactions that would be difficult to achieve through classical methods. researchgate.net Catalysts based on palladium, rhodium, and copper are frequently employed for their ability to mediate C-H activation, C-N bond formation, and cyclization reactions. mdpi.comnih.gov

One prominent strategy involves the rhodium/copper-catalyzed sequential C-H bond activation and intramolecular cascade annulation. For instance, the reaction of ethyl benzimidates with nitrosobenzenes can produce 1H-indazoles in good to high yields. nih.gov A plausible mechanism suggests the formation of a rhodacycle intermediate via C-H activation, followed by migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene, leading to a six-membered rhodacycle that subsequently cyclizes. nih.gov

Palladium catalysts are also widely used. For example, Pd(PPh₃)₄ has been utilized in the synthesis of various indazole derivatives. mdpi.com Other palladium sources like Pd(OAc)₂ have also proven effective. mdpi.com These reactions often involve the intramolecular C-H amination of hydrazones or the cyclization of o-haloaryl N-tosylhydrazones. acs.orgresearchgate.net

Copper-catalyzed methods provide a cost-effective alternative for indazole synthesis. Systems using copper(I) oxide or copper(II) acetate (B1210297) can efficiently mediate the cyclization of starting materials like o-haloaryl N-tosylhydrazones or 2-formylphenylboronic acids with diazodicarboxylates. acs.orgrsc.orgnih.gov Silver(I)-mediated intramolecular oxidative C-H amination has also been developed, proving efficient for creating a variety of 3-substituted indazoles through a proposed single electron transfer (SET) mechanism. acs.org

Table 1: Examples of Transition-Metal Catalyzed Indazole Synthesis

| Catalyst System | Starting Materials | Reaction Type | Key Features |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Azobenzenes and Alkenes | C-H Functionalization / Cyclization | Substrate-controlled conversion to indazoles in good to excellent yields. nih.gov |

| Rh₂(OAc)₄ / Cu(II) | Ethyl Benzimidates and Nitrosobenzenes | C-H Activation / Cascade Annulation | Facile access to 1H-indazoles with broad functional group tolerance. nih.gov |

| Pd(PPh₃)₄ | 2-iodoanilines and other precursors | Cross-coupling / Cyclization | Synthesis of potent anticancer indazole derivatives. mdpi.com |

| Cu(I) Oxide | o-Haloaryl N-Tosylhydrazones | Cyclization | Efficient synthesis of indazoles. acs.org |

| AgNTf₂ / Cu(OAc)₂ | Arylhydrazones | Intramolecular Oxidative C-H Amination | Effective for 3-substituted indazoles, proceeds via a SET mechanism. acs.org |

Acid/Base Catalysis in Indazole Ring Closure

Acid and base catalysis plays a crucial role in the key ring-closing step of many indazole syntheses, often following an initial bond-forming reaction. These catalysts facilitate the intramolecular cyclization to form the stable heterocyclic indazole ring.

Acid Catalysis: Acid-catalyzed cyclization is a common method for preparing 2,3-dihydro-1H-indazoles from precursors like substituted 2-hydroxymethyl phenylhydrazines. researchgate.netresearchgate.net The Davis-Beirut reaction, which synthesizes 2H-indazoles from o-nitrosobenzaldehyde and primary amines, can be efficiently promoted by acid catalysts. nih.gov Experimental and theoretical studies support a mechanism involving an o-nitrosobenzylidine imine intermediate that undergoes an N,N-bond forming heterocyclization. nih.gov In some multi-step syntheses, an initial copper-catalyzed C–N bond formation is followed by an acid-induced ring closure using reagents like trifluoroacetic acid (TFA) to yield the final indazole product. nih.gov

Base Catalysis: Base-catalyzed methods offer mild, and often transition-metal-free, pathways to indazoles. A straightforward approach involves the base-catalyzed benzyl (B1604629) C–H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes to afford 2-aryl-2H-indazoles in good yields. rsc.orgrsc.org Another efficient, metal-free method uses an inexpensive catalytic system of a diamine and potassium carbonate (K₂CO₃) to convert (Z)-2-bromoacetophenone tosylhydrazones into indazoles at room temperature. researchgate.netnih.gov The use of a base, such as potassium hydroxide (B78521) (KOH) or K₂CO₃, in an alcoholic solvent can also be employed for a combined ring closure and deacylation step in a one-pot procedure starting from 2-formylphenylboronic acids. nih.gov

Table 2: Comparison of Acid and Base Catalysis in Indazole Synthesis

| Catalysis Type | Catalyst Example(s) | Precursor Example(s) | Reaction |

| Acid | Acetic Acid, Trifluoroacetic Acid (TFA) | o-Nitrosobenzaldehyde and primary amines nih.gov; 2-hydroxymethyl phenylhydrazines researchgate.net | Davis-Beirut Reaction, SN1-type ring closure |

| Base | Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH), DBU | (Z)-2-bromoacetophenone tosylhydrazones nih.gov; ortho-alkyl substituted azoxybenzenes rsc.orgrsc.org | Intramolecular N-arylation, Deprotonation/Cyclization |

Environmentally Benign Synthetic Procedures

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable and environmentally friendly methods for indazole synthesis. These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing milder reaction conditions.

A key area of development is metal-free synthesis. One such method allows for the direct C-3 alkoxycarbonylation of 2H-indazoles using alkylcarbazates at room temperature, avoiding the need for metal catalysts. bohrium.com Similarly, a metal-free regioselective halogenation of 2H-indazoles has been developed that can be performed in water, a green solvent, to produce mono-halogenated products in good yields. rsc.org

The use of sustainable catalysts and solvents is another important green strategy. A one-pot, three-component synthesis of 2H-indazoles has been achieved using a heterogeneous and recyclable copper oxide nanoparticle catalyst supported on activated carbon (CuO@C) with polyethylene (B3416737) glycol (PEG-400) as a green solvent. acs.org Solvent-free conditions represent an ideal green approach, as demonstrated in the one-pot synthesis of triazolo[1,2-a]indazole-1,3,8-trione derivatives using a reusable solid acid catalyst (tungstosilicic acid) at 100 °C, which proceeds to completion in under 70 minutes. arabjchem.org

Photochemical methods also offer an environmentally benign route. A photoinitiated strategy enables the N-demethylation and aromatic cyclization of N-methyl amines through UV-induced nitroso intermediates, providing access to diverse 2H-indazole scaffolds without harsh reagents. nih.gov

Table 3: Overview of Environmentally Benign Indazole Synthetic Methods

| Method | Key Feature | Catalyst/Reagent | Solvent |

| Metal-Free Halogenation | Avoids metal catalysts, uses green solvent. | N-Halosuccinimide (NCS/NBS) | Water rsc.org |

| Heterogeneous Catalysis | Recyclable catalyst, green solvent. | CuO nanoparticles on activated carbon | PEG-400 acs.org |

| Solvent-Free Synthesis | Eliminates solvent waste. | Tungstosilicic acid (H₄SiW₁₂O₄₀) | None arabjchem.org |

| Photochemical Synthesis | Uses light as an energy source. | UV light | Methanol nih.gov |

| Metal-Free C-H Functionalization | Avoids metal catalysts. | Alkylcarbazates | Dichloromethane bohrium.com |

Total Synthesis and Practical Preparations of Complex this compound Derivatives

The this compound scaffold is a valuable building block for the synthesis of more complex, biologically active molecules. Its preparation and subsequent elaboration are key steps in the development of new therapeutic agents.

A classical and practical synthesis of fluorinated 3-methyl-1H-indazoles, including the 6-fluoro derivative, starts from appropriately fluorinated acetophenones. researchgate.net For instance, 2',4'-difluoroacetophenone can serve as a starting material, which reacts with hydrazine in a cyclization reaction to form the indazole ring. researchgate.netchemicalbook.com

In medicinal chemistry, this compound has been used as a core intermediate in the structure-based discovery of novel modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.gov In one study, this indazole was used as a starting reagent to synthesize a series of analogs of a known CFTR potentiator. nih.gov The synthesis involved coupling the this compound core with various side chains to explore structure-activity relationships. For example, derivatives were created by modifying substituents at different positions of the indazole ring to produce new potential CFTR potentiators and inhibitors. nih.gov

The following table outlines the use of this compound in the preparation of complex derivatives for biological screening.

Table 4: Synthesis of Complex Derivatives from this compound

| Starting Reagent | Synthetic Target | Modification Strategy | Reagents and Conditions |

| This compound | Novel CFTR Potentiators and Inhibitors nih.gov | Acylation at N1 of the indazole ring with various carboxylic acids. | EDC·HCl, HOAt, DMF, room temperature. nih.gov |

| This compound | Novel CFTR Potentiators and Inhibitors nih.gov | Alkylation at N1 of the indazole ring. | Methyl iodide, base. nih.gov |

Medicinal Chemistry and Biological Activity Spectrum of 6 Fluoro 3 Methyl 1h Indazole and Its Analogs

Broad Pharmacological Relevance of Indazole-Containing Compounds

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.gov This privileged structure is a key component in numerous compounds that exhibit a wide array of pharmacological activities. The versatility of the indazole nucleus, allowing for substitutions at various positions, has enabled the development of a multitude of derivatives with tailored biological functions. nih.gov Consequently, indazole-containing compounds have garnered significant attention for their potential therapeutic applications in diverse disease areas. nih.gov Their biological significance is underscored by the existence of several FDA-approved drugs and numerous candidates in clinical trials that feature this heterocyclic core.

Antitumor and Anticancer Activity

Indazole derivatives are well-established as potent antitumor and anticancer agents. nih.gov Several clinically approved drugs, such as Axitinib (B1684631), Pazopanib, and Entrectinib, incorporate the indazole scaffold and function primarily as kinase inhibitors. nih.gov These compounds target various protein kinases that are crucial for tumor growth, proliferation, and survival. The anticancer activity of indazole-based compounds is not limited to kinase inhibition; they have been shown to interfere with other cellular processes implicated in cancer, such as apoptosis and the cell cycle. nih.gov

The structural diversity of indazole derivatives allows for the fine-tuning of their anticancer properties. For instance, substitutions on the indazole ring can significantly influence their potency and selectivity against different cancer cell lines. Research has demonstrated that modifications at the N1, C3, and C6 positions of the indazole ring can lead to the discovery of novel compounds with enhanced antitumor efficacy. nih.gov One study reported the synthesis of 1H-indazole-3-amine derivatives, with some compounds exhibiting promising inhibitory effects against various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells. nih.gov Another study focused on 3-methyl-1H-indazole derivatives as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), a key regulator of oncogene expression, highlighting a different mechanism of anticancer action. nih.gov

Anti-inflammatory and Analgesic Properties

The indazole moiety is also a key feature in compounds with significant anti-inflammatory and analgesic properties. Benzydamine, a well-known non-steroidal anti-inflammatory drug (NSAID), contains an indazole core and is used to alleviate pain and inflammation. The anti-inflammatory mechanism of some indazole derivatives involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). Studies have shown that certain indazole derivatives can selectively inhibit COX-2, an enzyme upregulated during inflammation, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, research has explored the role of indazole derivatives in modulating other inflammatory pathways. For example, some compounds have been found to inhibit the production of pro-inflammatory cytokines. The analgesic effects of indazole-containing compounds are often linked to their anti-inflammatory actions, as the reduction of inflammation typically leads to pain relief.

Antimicrobial and Antifungal Efficacy

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi. The mechanism of action for their antimicrobial effects can vary, with some compounds targeting essential microbial enzymes or disrupting cell membrane integrity. The structural features of the indazole ring and its substituents play a crucial role in determining the potency and spectrum of their antimicrobial and antifungal activities.

For instance, studies have shown that certain substituted indazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. In some cases, the introduction of specific functional groups, such as halogens or nitro groups, has been shown to enhance the antimicrobial efficacy of indazole derivatives. Similarly, a number of indazole-based compounds have been identified with potent antifungal activity against various fungal strains, indicating their potential as leads for the development of new antifungal agents.

Modulation of Neurological Pathways

Indazole-containing compounds have emerged as promising modulators of neurological pathways, with potential applications in the treatment of various central nervous system (CNS) disorders. The structural similarity of the indazole ring to endogenous signaling molecules allows these compounds to interact with various receptors and enzymes in the brain.

One area of significant interest is the development of indazole derivatives as ligands for serotonin (B10506) (5-HT) receptors, which are implicated in mood regulation, cognition, and other neurological functions. Additionally, research has focused on indazole-based compounds as inhibitors of enzymes involved in neuroinflammation and neurodegeneration. For example, some derivatives have been investigated for their ability to inhibit nitric oxide synthase (NOS), an enzyme that can contribute to neuronal damage in pathological conditions. The potential of indazole derivatives to cross the blood-brain barrier is a critical factor in their development as CNS-active agents.

Other Emerging Biological Activities

Beyond the well-established activities, the indazole scaffold continues to be explored for new therapeutic applications. Emerging research has highlighted the potential of indazole derivatives in a variety of other biological contexts. For example, some indazole-containing compounds have been investigated for their cardiovascular effects, including antiarrhythmic and antihypertensive properties.

Furthermore, certain indazole derivatives have shown promise as antiviral agents, with activity reported against viruses such as HIV. The diverse biological profile of indazole-containing compounds suggests that this versatile scaffold will continue to be a valuable source of new therapeutic agents for a wide range of diseases.

Biological Evaluation of 6-Fluoro-3-methyl-1H-indazole Derivatives

The biological evaluation of derivatives of this compound has primarily focused on their potential as anticancer agents, leveraging the known antitumor properties of the broader indazole class. The introduction of a fluorine atom at the 6-position and a methyl group at the 3-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity.

A study on a series of 6-substituted aminoindazole derivatives, which are structurally related to this compound, demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. nih.gov The compounds were designed as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. nih.gov

One of the most active compounds from this series, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited a potent anti-proliferative effect on human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 ± 0.3 μM. nih.gov This compound also demonstrated significant suppression of IDO1 protein expression and induced G2/M cell cycle arrest in HCT116 cells. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 0.4 ± 0.3 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | A549 (Human Lung Carcinoma) | >10 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | SK-HEP-1 (Human Liver Adenocarcinoma) | >10 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | SNU-638 (Human Stomach Adenocarcinoma) | >10 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | MDA-MB-231 (Human Breast Adenocarcinoma) | >10 |

Another area of investigation for 3-methyl-1H-indazole derivatives has been their activity as inhibitors of Bromodomain-containing Protein 4 (BRD4), a transcriptional regulator implicated in various cancers. A series of 3-methyl-1H-indazole derivatives were designed and synthesized, with several compounds showing strong affinity for BRD4 and potent antiproliferative effects in the MV4;11 cancer cell line. nih.gov For example, compound 9d from this study exhibited excellent selectivity for BRD4 and effectively suppressed the downstream oncoprotein c-Myc. nih.gov

| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (μM) |

|---|---|---|---|---|

| Compound 9d | BRD4 | 150 | MV4;11 (Acute Myeloid Leukemia) | 0.25 |

| Compound 9u | BRD4 | 210 | MV4;11 (Acute Myeloid Leukemia) | 0.32 |

| Compound 9w | BRD4 | 280 | MV4;11 (Acute Myeloid Leukemia) | 0.41 |

While specific and comprehensive data on the anti-inflammatory, antimicrobial, and neurological activities of this compound itself are limited in the reviewed literature, the promising anticancer findings for its close analogs suggest that this core structure is a valuable template for the design of new therapeutic agents. Further biological evaluation of this compound and its derivatives across a broader range of biological targets is warranted to fully elucidate its pharmacological potential.

In Vitro Cytotoxicity and Antiproliferative Assays against Cancer Cell Lines

Derivatives of the 6-fluoro-1H-indazole core have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The introduction of a fluorine atom at the 6-position of the indazole ring has been shown to improve cellular potency. nih.gov

One study reported a series of 1H-indazol-3-amine derivatives, where the presence of a fluorine atom at the 6-position of the indazole ring led to enhanced enzymatic and cellular potency. nih.gov For instance, compound 27a , which features this substitution, exhibited potent inhibitory effects on the Koeffler Golde-1 (KG1) human acute myelogenous leukemia cell line and the SNU-16 human gastric carcinoma cell line, with IC50 values of 25.3 nM and 77.4 nM, respectively. nih.gov

In another study, a series of indazole derivatives were evaluated for their activity against several cancer cell lines, including human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cells. nih.govmdpi.com A particularly active compound from this series, 6o , showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govmdpi.comdntb.gov.uabohrium.com Notably, this compound displayed favorable selectivity, with lower cytotoxicity against normal human embryonic kidney (HEK-293) cells (IC50 = 33.2 µM). nih.govmdpi.combohrium.com

Further research into novel indazole derivatives identified compound 2f as having potent growth inhibitory activity against multiple cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.gov Similarly, curcumin (B1669340) indazole analogs have been synthesized and tested, with some compounds showing cytotoxic activity against colorectal (WiDr), cervical (HeLa), and breast (MCF-7) cancer cells. japsonline.comjapsonline.com For example, compound 3b was most effective against WiDr cells, with an IC50 of 27.20 µM, and demonstrated high selectivity over normal Vero cells. japsonline.comjapsonline.com

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |

|---|---|---|---|---|

| 27a | KG1 | Acute Myelogenous Leukemia | 25.3 nM | nih.gov |

| 27a | SNU-16 | Gastric Carcinoma | 77.4 nM | nih.gov |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.govmdpi.com |

| 2f | Various | Breast, etc. | 0.23–1.15 µM | nih.gov |

| 3b | WiDr | Colorectal Carcinoma | 27.20 µM | japsonline.comjapsonline.com |

Enzymatic Inhibition Studies (e.g., Kinase Inhibition, PLK4, VEGFR-2, FGFR)

The indazole scaffold is a key component of many kinase inhibitors. nih.gov Analogs of this compound have been specifically investigated as potent inhibitors of several protein kinases implicated in cancer progression, including Polo-like kinase 4 (PLK4), vascular endothelial growth factor receptor-2 (VEGFR-2), and fibroblast growth factor receptor (FGFR).

FGFR Inhibition: The 6-fluoro-1H-indazole moiety has proven to be a critical structural feature for potent FGFR inhibitors. nih.gov Studies on 1H-indazol-3-amine derivatives revealed that fluorine substitution at the 6-position significantly improved enzymatic activity. nih.gov Compound 27a was a highly potent inhibitor of both FGFR1 and FGFR2, with IC50 values of <4.1 nM and 2.0 nM, respectively. nih.gov Another study focusing on 1H-indazol-3-amine derivatives identified compound 7r as a standout FGFR1 inhibitor, with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. nih.gov

PLK4 Inhibition: PLK4 is a serine/threonine kinase that plays a crucial role in cell mitosis, making it an attractive target for cancer therapy. nih.govrsc.org Indazole-based compounds have been developed as highly effective PLK4 inhibitors. nih.govresearchgate.net For example, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives yielded compounds with exceptional potency; compound K22 exhibited an IC50 value of just 0.1 nM against PLK4. nih.govrsc.org The indazole-containing compound CFI-400945 is another potent PLK4 inhibitor that has advanced to clinical trials. nih.gov

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. nih.govmdpi.com The indazole core is present in approved VEGFR-2 inhibitors such as axitinib and pazopanib. nih.govmdpi.com Research has shown that derivatives containing a fluoro-substituted phenyl ring can exhibit potent VEGFR-2 inhibitory activity. nih.gov A novel, highly selective VEGFR2 inhibitor, CHMFL-VEGFR2-002 , was found to selectively inhibit VEGFR2-dependent cells with a GI50 of 150 nmol/L, while showing minimal activity against cells dependent on VEGFR1 or VEGFR3. nih.gov

| Compound | Target Enzyme | IC50/GI50 Value | Reference |

|---|---|---|---|

| 27a | FGFR1 | <4.1 nM | nih.gov |

| 27a | FGFR2 | 2.0 nM | nih.gov |

| 7r | FGFR1 | 2.9 nM | nih.gov |

| K22 | PLK4 | 0.1 nM | nih.govrsc.org |

| CHMFL-VEGFR2-002 | VEGFR2 | 150 nM (GI50) | nih.gov |

Investigation of Receptor Interactions and Binding Affinities

Understanding the interactions between indazole derivatives and their target receptors is crucial for rational drug design. Molecular modeling and co-crystallography studies have provided detailed insights into the binding modes of these compounds.

For FGFR inhibitors, the 1H-indazole-3-amine structure acts as an effective hinge-binding fragment. nih.govmdpi.com In the case of the 6-fluoro-indazole derivative 27a binding to FGFR1, the 3-aminoindazole group occupies the hinge region of the ATP-binding site, forming three hydrogen bonds with the backbone atoms of residues Ala564 and Glu562. nih.gov The phenyl ring of the indazole moiety engages in π–π stacking with Phe489. nih.gov Crucially, the fluorine atoms at the 6-position form hydrophobic interactions with Val492 and Ala640, contributing to the compound's enhanced potency. nih.gov

Studies on other kinase inhibitors have revealed that some indazole-based compounds are designed to target the 'DFG-out' conformation, an inactive state of the kinase, which can confer greater selectivity. nih.gov The binding affinity of these compounds can be very high; for example, a 6-fluoro-indazole derivative developed as a PET tracer for Leucine-rich repeat kinase 2 (LRRK2) demonstrated an IC50 of 8.0 nM in an in vitro binding assay. nih.gov Furthermore, techniques like the Cellular Thermal Shift Assay have confirmed direct target engagement by demonstrating that a VEGFR2 inhibitor significantly stabilizes the protein. nih.gov

Mechanistic Studies of Biological Action

Identification of Specific Molecular Targets

The primary molecular targets for the anticancer activity of many 6-fluoro-1H-indazole analogs are protein kinases. nih.govnih.gov These enzymes are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. The specific targets identified through extensive research include:

Receptor Tyrosine Kinases: This class includes FGFR and VEGFR-2, which are involved in cell growth and angiogenesis. nih.govnih.gov Other targeted receptor tyrosine kinases include PDGFRα and c-Kit. nih.gov

Serine/Threonine Kinases: PLK4, a key regulator of the cell cycle, is a significant target. nih.govrsc.org LRRK2 has also been identified as a target for certain indazole derivatives. nih.gov

Non-receptor Tyrosine Kinases: The FMS-like tyrosine kinase 3 (FLT3), often mutated in leukemia, is another important target. nih.gov

Elucidation of Intracellular Signaling Pathway Modulation

By inhibiting their specific molecular targets, 6-fluoro-1H-indazole derivatives can profoundly modulate downstream intracellular signaling pathways.

Inhibition of VEGFR-2 by compounds like CHMFL-VEGFR2-002 leads to a significant reduction in the phosphorylation of key tyrosine residues on the receptor, such as Y951, Y996, Y1059, and Y1175. nih.gov This action effectively blocks the initiation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are essential for endothelial cell proliferation and survival, thereby inhibiting angiogenesis. mdpi.com

Inhibition of PLK4 disrupts its function in centriole duplication, leading to mitotic errors, genomic instability, and ultimately, selective cell death in cancer cells. nih.govconsensus.app

Furthermore, some indazole derivatives exert their anticancer effects by modulating pathways that control apoptosis. Compound 2f , for instance, was shown to induce apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This was accompanied by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.gov Similarly, compound 6o was found to induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govmdpi.com

Analysis of Protein Binding and Interaction Profiles

Detailed analysis of protein-ligand interactions has been instrumental in optimizing the potency and selectivity of indazole-based inhibitors. X-ray crystallography and molecular docking studies have provided atomic-level views of how these compounds bind to their kinase targets. nih.govnih.gov

A recurring binding motif involves the indazole core acting as a scaffold that anchors the inhibitor in the ATP-binding pocket. nih.gov The N1-H and the exocyclic amine at the C3 position of 3-aminoindazole derivatives commonly form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP. nih.govmdpi.com

The substituents on the indazole ring play a crucial role in establishing additional interactions that enhance affinity and selectivity. As seen with the FGFR1 inhibitor 27a , a 6-fluoro substituent can engage in favorable hydrophobic interactions within a specific sub-pocket of the active site. nih.gov Modifications at the C3-position can be designed to extend into the solvent-exposed region, allowing for the introduction of groups that can form further hydrogen bonds or other interactions, as seen in efforts to target the Ser565 residue in FGFR. acs.org The ability to design compounds that specifically recognize and bind to inactive kinase conformations, such as the 'DFG-out' state, represents a sophisticated strategy to achieve high selectivity over other kinases. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous therapeutic agents. researchgate.netresearchgate.net Derivatives of 1H-indazole, in particular, exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds. By systematically modifying the indazole core, researchers can elucidate the key structural features required for interaction with biological targets. nih.gov

Influence of Fluorine Substitution on Bioactivity and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. rsc.org Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. rsc.orgorganic-chemistry.org

In the context of indazole derivatives, the position of fluorine substitution is critical for bioactivity. Research has shown that placing a fluorine atom at the C6 position of the indazole ring can lead to a substantial increase in potency. For instance, in a series of Rho kinase (ROCK1) inhibitors, the 6-fluoroindazole derivative (Compound 52) demonstrated an IC₅₀ value of 14 nM, a significant improvement over the 4-fluoro analog (Compound 51), which had an IC₅₀ of 2500 nM. rsc.org Furthermore, the 6-fluoro substitution in Compound 52 was associated with a dramatic increase in oral bioavailability to 61%. rsc.org

The strategic placement of fluorine can also modulate selectivity. The electron-withdrawing nature of fluorine can alter the electronic distribution within the indazole ring system, influencing how the molecule interacts with the active site of a target protein. rsc.orgvulcanchem.com This can lead to enhanced selectivity for a specific enzyme or receptor subtype, which is a critical aspect of modern drug design aimed at minimizing off-target effects. dundee.ac.uk The presence of fluorine can also protect against metabolic degradation, particularly by cytochrome P450 enzymes, leading to an improved pharmacokinetic profile. vulcanchem.com

Table 1: Effect of Fluorine Position on ROCK1 Inhibitory Potency

| Compound | Fluorine Position | ROCK1 IC₅₀ (nM) | Oral Bioavailability (%) |

| 51 | C4 | 2500 | Not Reported |

| 52 | C6 | 14 | 61 |

Impact of the Methyl Group at Position 3 on Pharmacological Profile

The substituent at the C3 position of the indazole ring plays a pivotal role in defining the pharmacological activity of the molecule. The introduction of a methyl group at this position, as seen in this compound, can influence the compound's interaction with its biological target. researchgate.net

SAR studies on various indazole series have highlighted the importance of the C3 substituent. For example, in a series of indazole-3-carboxamides developed as CRAC channel blockers, the unique regiochemistry of the amide linker at the C3 position was found to be critical for the inhibition of calcium influx. The indazole-3-carboxamide derivative 12d actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC₅₀, whereas its reverse amide isomer was inactive. nih.gov This underscores the specific spatial and electronic requirements for substituents at this position.

Strategic Derivatization at N1 and Other Positions for Potency and Specificity

Modification of the indazole scaffold at the N1 position is a common and effective strategy for optimizing drug candidates. rsc.org Alkylation or acylation at this nitrogen atom can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

N1-alkyl indazoles are a prevalent motif in medicinal chemistry. rsc.org For instance, in a series of haspin inhibitors, amide coupling at the N1 position of a 5-(4-pyridinyl)indazole core with m-hydroxyphenyl acetic acid yielded a compound with an IC₅₀ value of 78 nM. nih.gov Similarly, for a series of antispermatogenic agents, the presence of substituted benzyl (B1604629) groups at the N1 position was found to be essential for biological activity. austinpublishinggroup.com These N1 substituents can occupy additional pockets within the target's binding site, forming new interactions that enhance affinity and potency.

Derivatization at other positions on the indazole ring also provides a powerful means to fine-tune pharmacological activity.

Position 3: As discussed, this position is critical. In one study, 3-substituted 1H-indazoles were investigated as IDO1 enzyme inhibitors, with derivatives showing potent inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov

Position 5: Substitution at the C5 position with groups like a 4-pyridinyl moiety has been used to develop potent and selective haspin inhibitors. nih.gov In another example, a 5-bromo substitution on an indazole ring led to significant antifungal activity against various fungal cultures. nih.gov

Position 6: The importance of fluorine at this position has been noted. Other substitutions, such as a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group, have been used to create potent FGFR inhibitors for cancer therapy. nih.gov

These examples demonstrate that a multi-pronged derivatization strategy, exploring substitutions around the entire indazole core, is often necessary to achieve the desired profile of high potency, selectivity, and favorable drug-like properties. nih.gov

Table 2: Examples of Strategic Derivatization of the Indazole Core

| Position of Derivatization | Substituent Type | Target/Activity | Reference Compound Example |

| N1 | Acylation (Amide coupling) | Haspin Inhibition | Compound 21 |

| C3 | Carboxamide | CRAC Channel Blockade | Compound 12d |

| C5 | Bromo group | Antifungal | Compound 12j |

| C6 | Fluorine | ROCK1 Inhibition | Compound 52 |

Computational and Experimental Approaches in SAR Elucidation

The elucidation of structure-activity relationships for indazole derivatives is greatly facilitated by a combination of computational and experimental methods. nih.gov These approaches provide a synergistic platform for rational drug design, accelerating the discovery of potent and selective therapeutic agents. nih.gov

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It helps visualize key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new analogs with improved affinity. nih.govresearchgate.net For example, docking studies were used to understand the binding modes of indazole derivatives to the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govdistantreader.org These models can predict the activity of novel, unsynthesized compounds and identify the key physicochemical properties (e.g., lipophilicity, electronic effects) that govern potency. distantreader.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interactions and the conformational changes that may occur. researchgate.net

Experimental Approaches:

In Vitro Assays: These are fundamental for determining the biological activity of synthesized compounds. They include enzymatic assays to measure IC₅₀ values against specific targets (e.g., kinases, proteases) and cell-based assays to evaluate antiproliferative effects or functional responses. nih.govnih.gov

X-ray Crystallography: Co-crystallization of a ligand with its target protein provides a high-resolution, three-dimensional structure of the binding site. This detailed structural information is invaluable for understanding the molecular basis of affinity and selectivity and is a cornerstone of structure-based drug design. dundee.ac.uk

Chemical Genetics: This strategy involves using a chemically modified inhibitor that is selective for a mutant version of a target kinase. This allows for the selective inhibition of a single kinase within a cell, helping to elucidate its specific biological functions. nih.gov

By integrating these computational and experimental tools, researchers can build comprehensive SAR models that guide the iterative process of lead optimization, leading to the development of advanced indazole analogs with superior pharmacological profiles. nih.govnih.gov

Preclinical Pharmacological Assessments of Advanced Indazole Analogs

Following successful lead optimization based on SAR studies, promising indazole analogs advance to preclinical pharmacological assessments. These studies are designed to evaluate the efficacy and pharmacokinetic properties of a compound in relevant biological systems, providing critical data to support potential progression into clinical trials. nih.gov Indazole derivatives have shown promise across a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. nih.govnih.gov

Efficacy Evaluation in Disease Models

The ultimate test of a potential therapeutic agent is its ability to produce a desired effect in a model system that mimics human disease. Advanced indazole analogs have been evaluated in various in vivo models, demonstrating significant efficacy.

Oncology: In the field of cancer research, a series of 1H-indazole derivatives were identified as orally bioavailable selective estrogen receptor degraders (SERDs). The optimized compound 88 exhibited good bioavailability across different species and demonstrated robust antitumor activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov Another indazole derivative, compound 109 , showed strong antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines driven by EGFR mutations, without causing obvious toxicity in the models. nih.gov

Infectious Diseases: The therapeutic potential of indazoles extends to infectious diseases. An analog featuring a 5-bromo substitution on the indazole ring (12j ) was evaluated for its antifungal properties. Oral administration of this compound showed excellent efficacy against Candida albicans in a murine systemic infection model, significantly improving the survival rates of the infected mice. nih.gov In another study, an indazole-containing compound (24 ) was tested against the influenza virus in a mouse model, where it was effective in suppressing viral growth in the lungs. nih.gov

These preclinical efficacy studies are vital for validating the therapeutic hypothesis and providing the necessary evidence to justify the continued development of advanced indazole analogs as potential new medicines. nih.govnih.gov

Table 3: Preclinical Efficacy of Selected Indazole Analogs in Disease Models

| Compound | Therapeutic Area | Disease Model | Key Efficacy Finding |

| 88 | Oncology | Breast Cancer Xenograft | Robust activity in tamoxifen-sensitive and -resistant models. nih.gov |

| 109 | Oncology | NSCLC Xenograft | Strong antiproliferative effects against EGFR mutant-driven cancer. nih.gov |

| 12j | Antifungal | Murine C. albicans Infection | Excellent efficacy and improved survival rates. nih.gov |

| 24 | Antiviral | Murine Influenza A Infection | Suppressed viral growth in the lungs. nih.gov |

Safety and Selectivity Profiling to Inform Drug Development

In the development of therapeutic agents, the safety and selectivity profile of a lead compound is as crucial as its primary potency. For derivatives of this compound, which belong to the broader class of indazoles, this profiling is a critical step in medicinal chemistry to mitigate potential risks and ensure the desired therapeutic effect. The indazole scaffold is a versatile bioisostere for indoles and phenols and is found in numerous compounds undergoing clinical evaluation, often exhibiting improved metabolic stability and oral bioavailability. However, this structural similarity also means that indazole analogs can interact with a wide range of biological targets, making selectivity a key challenge.

A primary concern in safety profiling is off-target activity, where a drug candidate interacts with unintended receptors or enzymes, leading to adverse effects. A pertinent example is the activity of certain indazole analogs at serotonin (5-HT) receptors. While a target like the 5-HT2A receptor might be desirable for certain neurological applications, concurrent potent agonism at the 5-HT2B receptor is a well-established risk for causing cardiotoxicity. Therefore, rigorous characterization of selectivity across serotonin receptor subtypes is essential. For instance, studies on indazole isosteres of classical psychedelics highlight the necessity of profiling against 5-HT2A, 5-HT2B, and 5-HT2C receptors to identify candidates with a safe therapeutic window.

Kinase inhibition is another major area where indazole derivatives show promise, particularly in oncology. However, the human kinome is vast, and lack of selectivity can lead to toxicity. Fragment-based lead discovery approaches have been utilized to develop potent and selective indazole-based inhibitors. For example, in the development of AXL kinase inhibitors, an indazole fragment hit was optimized to yield potent inhibitors with reasonable selectivity against other kinases. This process involves screening against a panel of kinases to ensure the compound preferentially binds to its intended target.

Structural modifications to the indazole core are a key strategy to enhance selectivity and safety. The introduction of a fluorine atom, as in this compound, can significantly alter the compound's electronic properties, influencing its binding affinity and metabolic stability. Other modifications, such as adding sulfonamide groups, can improve aqueous solubility, while altering halogen substitutions can modulate target affinity, though sometimes at the cost of metabolic stability. The methylation at the N1 position is also a critical modification that can prevent tautomerization, locking the molecule in a specific configuration and potentially improving its interaction with the target protein.

The following table summarizes key selectivity data for an exemplary indazole analog, illustrating the type of profiling necessary for drug development.

| Compound | Target Receptor | Activity (EC50, nM) | Efficacy (Emax, %) | Selectivity Notes |

|---|---|---|---|---|

| Indazole Analog of 5-MeO-DMT (Compound 6a) | 5-HT2A | 203 | 70 | Exhibits selectivity for 5-HT2A/5-HT2C over 5-HT2B, which is critical for avoiding potential cardiotoxicity linked to 5-HT2B agonism. |

| 5-HT2C | 532 | 72 | ||

| 5-HT2B | >10,000 | N/A |

Resolution of Contradictory Pharmacological Results: Methodological Approaches

Contradictory or irreproducible pharmacological results represent a significant hurdle in drug discovery, leading to wasted resources and misguided research efforts. For structurally sensitive compounds like indazole derivatives, discrepancies in published data can arise from various sources, including synthetic impurities, incorrect structural assignment, and differences in assay methodologies.

A notable case involves the direct 1H-indazole analog of 5-MeO-DMT, where a significant discrepancy was reported for its activity at the 5-HT2B receptor. One study reported an EC50 value of 483 nM, while a previous report cited an EC50 greater than 10,000 nM. This large difference is pharmacologically critical, as it changes the interpretation of the compound's safety profile regarding cardiotoxicity. Such contradictions necessitate rigorous methodological approaches to establish definitive results.

One of the most fundamental approaches is the unambiguous structural confirmation of the synthesized compound. For indazole derivatives, a key issue can be the regioselectivity of N-alkylation, which can be challenging to control and may result in a mixture of N1 and N2 isomers. These isomers can possess distinct pharmacological profiles. Advanced spectroscopic techniques, such as 2D Nuclear Magnetic Resonance (NMR) experiments like NOESY, are crucial for confirming which nitrogen atom has been substituted, thereby ensuring the identity of the tested compound.

X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure and its binding mode to a target protein. In the development of indazole-based AXL kinase inhibitors, obtaining the crystal structure of an analog complexed with the kinase domain was key to understanding the binding interactions. This structural information can help resolve ambiguities and explain why certain structural isomers are active while others are not, guiding further optimization and preventing the pursuit of incorrect scaffolds.

Finally, standardization of biological assays is paramount. Differences in cell lines, receptor expression levels, signal transduction readouts (e.g., calcium flux vs. IP1 accumulation), and data analysis methods can all contribute to variability in results. To resolve contradictions, it is essential to perform parallel testing of compounds against a known reference standard in a well-characterized assay system. Cross-validation of results in different laboratories or using alternative assay formats can also help to identify methodological artifacts and establish a consensus on the pharmacological profile of a compound.

The following table outlines methodological approaches to address and resolve conflicting pharmacological data for indazole analogs.

| Methodological Area | Approach | Rationale and Importance |

|---|---|---|

| Chemical Synthesis & Characterization | Purity Analysis (e.g., HPLC, LC-MS) | Ensures that the observed activity is not due to highly potent impurities. |

| Structural Elucidation (e.g., 1D/2D NMR, X-ray Crystallography) | Confirms the correct chemical structure, including the specific isomer (e.g., N1 vs. N2 alkylation), preventing misinterpretation of structure-activity relationships. | |

| Biological Assaying | Use of Standardized Protocols & Reference Compounds | Allows for direct comparison of data across different experiments and laboratories, minimizing variability from assay conditions. |

| Orthogonal Assays | Confirms activity through a different biological measurement (e.g., measuring a downstream signaling event) to rule out assay-specific artifacts. | |

| Data Reporting | Transparent Reporting | Detailed publication of experimental conditions allows other researchers to accurately replicate the findings and identify potential sources of discrepancy. |

Theoretical and Computational Chemistry Studies on 6 Fluoro 3 Methyl 1h Indazole

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) binds to a specific target, typically a protein receptor. These simulations are crucial for understanding the structural basis of a compound's biological activity.

Computational docking studies on fluoro-indazole analogs have been instrumental in predicting their interactions with various biological targets. For instance, studies on fluorinated indazole derivatives have identified them as potent inhibitors of Rho kinase (ROCK1). A significant finding was that the placement of a fluorine atom at the C6 position of the indazole ring, as in 6-fluoro-3-methyl-1H-indazole, dramatically enhanced inhibitory potency against ROCK1 compared to fluorine substitution at other positions, such as C4 nih.gov. This suggests that the 6-fluoro substituent is key for optimal interaction within the kinase's binding site.

Furthermore, docking studies on broader classes of indazole derivatives have provided a framework for understanding their interactions with other targets. Molecular docking of various indazole compounds has been used to explore their binding modes with enzymes like S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) and hypoxia-inducible factor (HIF-1α) nih.gov. For example, the 1H-indazole scaffold has been identified as a key pharmacophore for inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), where it interacts effectively with the ferrous ion in the enzyme's heme group and adjacent hydrophobic pockets nih.gov. These studies collectively indicate that the indazole core provides a versatile scaffold for targeting diverse proteins, with substitutions like the 6-fluoro group playing a critical role in modulating binding affinity and selectivity.